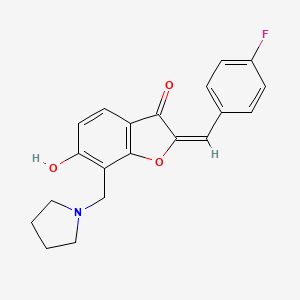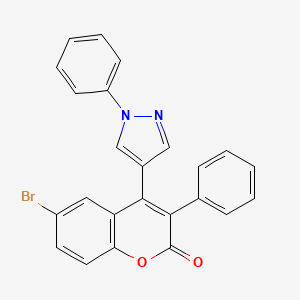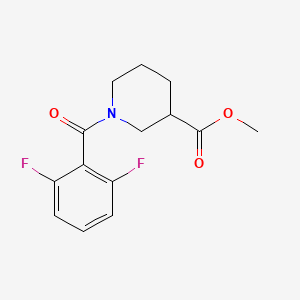![molecular formula C20H17BrN2O2 B13374785 {[3-acetyl-6-bromo-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl]oxy}acetonitrile](/img/structure/B13374785.png)
{[3-acetyl-6-bromo-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl]oxy}acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[3-acetyl-6-bromo-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl]oxy}acetonitrile is a complex organic compound that belongs to the indole family. This compound is characterized by its unique structure, which includes an indole core substituted with various functional groups such as acetyl, bromo, methyl, and a nitrile group. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[3-acetyl-6-bromo-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl]oxy}acetonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the desired position.
Acetylation: The acetyl group is introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Nitrile Introduction: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source like cyanogen bromide.
Final Assembly: The final step involves coupling the substituted indole with 4-methylphenyl and acetonitrile under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and acetyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromo group can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
Chemistry
In chemistry, {[3-acetyl-6-bromo-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl]oxy}acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its indole core, which is a common motif in many biologically active molecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. The presence of multiple functional groups allows for the modulation of its biological activity, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and dyes, due to its stability and reactivity.
作用機序
The mechanism of action of {[3-acetyl-6-bromo-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl]oxy}acetonitrile involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The acetyl and bromo groups can further influence the compound’s binding affinity and specificity. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the overall mechanism of action.
類似化合物との比較
Similar Compounds
- **[3-acetyl-6-chloro-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl]oxy}acetonitrile
- **[3-acetyl-6-fluoro-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl]oxy}acetonitrile
- **[3-acetyl-6-iodo-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl]oxy}acetonitrile
Uniqueness
The uniqueness of {[3-acetyl-6-bromo-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl]oxy}acetonitrile lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The bromo group, in particular, can participate in unique halogen bonding interactions, which are not observed with other halogens like chlorine or fluorine. This makes the compound valuable for studying halogen bonding and its effects on molecular interactions.
特性
分子式 |
C20H17BrN2O2 |
|---|---|
分子量 |
397.3 g/mol |
IUPAC名 |
2-[3-acetyl-6-bromo-2-methyl-1-(4-methylphenyl)indol-5-yl]oxyacetonitrile |
InChI |
InChI=1S/C20H17BrN2O2/c1-12-4-6-15(7-5-12)23-13(2)20(14(3)24)16-10-19(25-9-8-22)17(21)11-18(16)23/h4-7,10-11H,9H2,1-3H3 |
InChIキー |
DQINBCSGVZEPNJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=CC(=C(C=C32)Br)OCC#N)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,4-Dimethoxybenzyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374709.png)
![Ethyl 1-{[2,5-bis(trifluoromethyl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B13374717.png)



![1-[(2,4-Dimethylphenyl)sulfonyl]-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine](/img/structure/B13374733.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B13374738.png)
![N-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}phenyl)acetamide](/img/structure/B13374743.png)
![2-(4-tert-butylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13374749.png)
![Methyl 2-{[2-(6-chloro-3-pyridazinyl)hydrazino]sulfonyl}benzoate](/img/structure/B13374789.png)
![4-[(5-Ethylidene-1-azabicyclo[2.2.2]oct-2-yl)(hydroxy)methyl]-6-quinolinol](/img/structure/B13374792.png)

![N-(2-fluorophenyl)-2-[2-(1H-indol-3-yl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13374797.png)
![5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374800.png)
